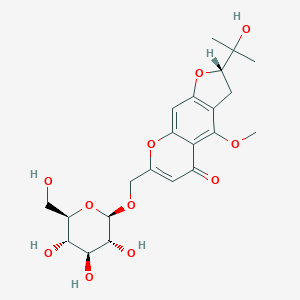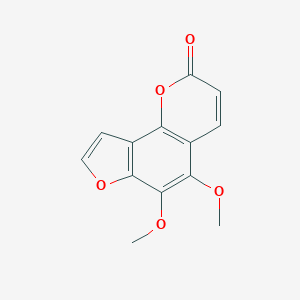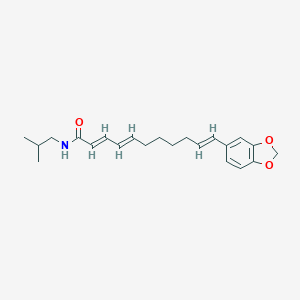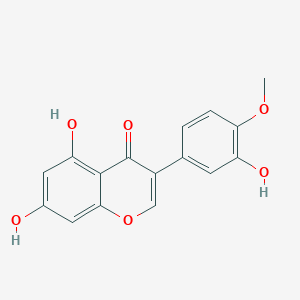
Prim-O-Glucosylcimifugin
Übersicht
Beschreibung
Prim-O-Glucosylcimifugin ist eine bioaktive Verbindung, die aus der traditionellen chinesischen Heilpflanze Saposhnikovia divaricata gewonnen wird. Sie ist bekannt für ihre analgetische, entzündungshemmende und antioxidative Wirkung . Diese Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei verschiedenen medizinischen Erkrankungen untersucht, darunter Colitis ulcerosa und Sehnenregeneration .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Extraktion der Verbindung aus den Wurzeln von Saposhnikovia divaricata. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die bioaktiven Komponenten zu isolieren . Die Verbindung kann auch durch chemische Reaktionen synthetisiert werden, die die Glucosylierung von Cimifugin, einer verwandten Verbindung, die in derselben Pflanze vorkommt, beinhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet großtechnische Extraktionsprozesse unter Verwendung fortschrittlicher Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS), um die Reinheit und Qualität der Verbindung sicherzustellen . Diese Methoden ermöglichen die effiziente Isolierung und Quantifizierung von this compound aus Pflanzenextrakten .
Chemische Reaktionsanalyse
Arten von Reaktionen: This compound unterliegt verschiedenen chemischen Reaktionen, darunter Hydroxylierung, Dehydrierung, Hydrierung und Glucuronidierung . Diese Reaktionen sind für den Metabolismus und die funktionelle Aktivität der Verbindung in biologischen Systemen unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Glucosylierungsreagenzien . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Metaboliten wie M13, M17, M20, M23, M24 und M28 . Diese Metaboliten spielen eine entscheidende Rolle für die pharmakologischen Wirkungen und das therapeutische Potenzial der Verbindung .
Wissenschaftliche Forschungsanwendungen
In der Chemie wird sie als Modellverbindung für die Untersuchung von Glucosylierungsreaktionen und die Synthese von bioaktiven Molekülen verwendet . In der Biologie hat es sich gezeigt, dass sie schützende Wirkungen gegen altersbedingte Sehnendegeneration hat, indem sie seneszente Sehnenstamm-/Vorläuferzellen verjüngt . In der Medizin hat es signifikante entzündungshemmende und antioxidative Wirkungen gezeigt, was es zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Colitis ulcerosa macht . Darüber hinaus hat es Anwendungen in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente und therapeutischer Mittel .
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst die Hemmung pro-inflammatorischer Signalwege wie MAPK, AKT und NF-κB . Es reguliert auch die Vielfalt und Häufigkeit der Darmmikroflora, repariert die Integrität der Darmbarriere und unterdrückt die Produktion von Entzündungsfaktoren wie IL-1β, TNF-α und IL-6 . Darüber hinaus schützt es Sehnenstamm-/Vorläuferzellen vor funktioneller Beeinträchtigung, indem es den nuklearen Faktor-κB unterdrückt und die mTOR-Signalisierung mit Induktion von Autophagie reduziert .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a model compound for studying glucosylation reactions and the synthesis of bioactive molecules . In biology, it has been shown to have protective effects against aging-related tendon degeneration by rejuvenating senescent tendon stem/progenitor cells . In medicine, it has demonstrated significant anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for conditions such as ulcerative colitis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Wirkmechanismus
Target of Action
POG has been found to interact with several targets in the body. It has been shown to modulate the activity of Glutathione S-Transferases (GSTs), which play a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . It also targets ATP-Binding Cassette Transporters, which are involved in drug resistance . Additionally, POG has been found to have effects on Tendon Stem/Progenitor Cells (TSPCs), which are essential for tendon maintenance, regeneration, and repair .
Mode of Action
POG exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it modulates the activity of GSTs, leading to an increase in the accumulation of cisplatin, a chemotherapy drug, resulting in increased cell apoptosis . It also inhibits the expression of iNOS and COX-2 by regulating the JAK2/STAT3 signaling pathway .
Biochemical Pathways
The action of POG affects several biochemical pathways. It has been found to target additional 125 targets with functions of MAPK signaling pathway, proteoglycans in cancer, pathways in cancer, bladder cancer, colorectal cancer, serotonergic synapse and natural killer cell-mediated cytotoxicity . The depression of inflammation by MAPK signaling pathway might be the core mechanism for POG to treat respiratory tract infections .
Pharmacokinetics
The pharmacokinetics of POG involve its metabolism and distribution in the body. Major metabolic pathways of POG were found to be hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in POG for the first time . These metabolic processes can affect the bioavailability of POG, influencing its therapeutic effects.
Result of Action
The action of POG results in several molecular and cellular effects. It has been found to increase the accumulation of intracellular cisplatin, resulting in lower cell viability . In addition, the activities and expressions of ATP-binding cassette transporters and GSTs were down-regulated in the presence of POG . Furthermore, POG could ameliorate TPSC senescent phenotypes caused by long-term passage and natural aging in rats and humans, as well as restore the self-renewal and proliferative capacities and tenogenic potential of aged TSPCs .
Action Environment
The action of POG can be influenced by various environmental factors. For instance, the aging process can affect the action of POG, as it has been found to ameliorate aging-impaired endogenous tendon regeneration by rejuvenating senescent tendon stem/progenitor cells . This suggests that the efficacy and stability of POG can be influenced by factors such as age and the physiological environment within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prim-O-glucosylcimifugin involves several steps, including the extraction of the compound from the roots of Saposhnikovia divaricata. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the bioactive components . The compound can also be synthesized through chemical reactions involving the glucosylation of cimifugin, a related compound found in the same plant .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the compound . These methods allow for the efficient isolation and quantification of this compound from plant extracts .
Analyse Chemischer Reaktionen
Types of Reactions: Prim-O-glucosylcimifugin undergoes various chemical reactions, including hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . These reactions are essential for the metabolism and functional activity of the compound in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and glucosylation reagents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites such as M13, M17, M20, M23, M24, and M28 . These metabolites play a crucial role in the compound’s pharmacological effects and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Prim-O-Glucosylcimifugin ist in seiner Kombination aus analgetischen, entzündungshemmenden und antioxidativen Eigenschaften einzigartig. Ähnliche Verbindungen sind Cimifugin, Calycosin-7-O-glucosid und Naringin . Während diese Verbindungen auch bioaktive Eigenschaften aufweisen, zeichnet sich this compound durch seine spezifischen Wirkungen auf die Regulierung der Darmmikroflora, die Sehnenregeneration und seinen umfassenden entzündungshemmenden Mechanismus aus .
Eigenschaften
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVHOSBSDYXRG-UVTAEQIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554764 | |
| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80681-45-4 | |
| Record name | prim-O-Glucosylcimifugin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)







